3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid
Overview
Description
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid: is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with amino and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3,5-dimethoxybenzaldehyde with nitromethane to form 3,5-dimethoxy-β-nitrostyrene. This intermediate is then reduced to 3,5-dimethoxyphenylpropan-1-amine using a suitable reducing agent such as lithium aluminum hydride. Finally, the amine is subjected to a Strecker synthesis, where it reacts with cyanide and ammonium chloride to form the desired amino acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy groups can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(3,4-dimethoxyphenyl)propanoic acid
- 3-amino-3-(2,5-dimethoxyphenyl)propanoic acid
- 3-amino-3-(4-methoxyphenyl)propanoic acid
Uniqueness
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-amino-3-(3,5-dimethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPNLRFWWQFWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408415 | |
Record name | 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412925-58-7 | |
Record name | 3-amino-3-(3,5-dimethoxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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